molecular formula C13H18N2O3 B6715748 Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate

Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate

Cat. No.: B6715748
M. Wt: 250.29 g/mol
InChI Key: NIHWMAHBFWJWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a pyrrolidine ring. The hydroxyl and methyl groups on the pyrrolidine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloronicotinic acid with 3-hydroxy-4-methylpyrrolidine in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to receptors or enzymes, modulating their activity. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-4-carboxylate
  • Methyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate
  • Ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-18-13(17)10-5-4-6-14-12(10)15-7-9(2)11(16)8-15/h4-6,9,11,16H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHWMAHBFWJWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CC(C(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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